![molecular formula C18H20N4OS B2559780 1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 1396637-96-9](/img/structure/B2559780.png)
1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
Scientific Research Applications
Electrochemical Applications
Tsuda, Stafford, and Hussey (2017) discussed the progress in electrochemical technology using haloaluminate room-temperature ionic liquids, including mixtures with urea for electroplating and energy storage. This highlights the role of urea derivatives in enhancing electrochemical applications, potentially offering a context for the electrochemical utility of the specified compound (Tsuda et al., 2017).
Urea in Wine Analysis
Francis (2006) reviewed methods for determining urea in wine, which is not routinely measured but is relevant in studies of yeast metabolism and ethyl carbamate formation, a known carcinogen. This suggests the importance of analyzing urea derivatives in food safety and quality control, potentially aligning with the analytical applications of the specified urea compound (Francis, 2006).
Biological Importance of Urea Derivatives
Rosales-Hernández et al. (2022) reviewed the synthesis and biological importance of 2-(thio)ureabenzothiazoles, highlighting their significance in medicinal chemistry, including treatments for arthritis and as fungicides. This underscores the potential pharmaceutical and agricultural applications of urea derivatives (Rosales-Hernández et al., 2022).
Urea Biosensors
Botewad et al. (2021) focused on recent advances in biosensors for detecting and quantifying urea concentration, emphasizing their applications in healthcare and various industries. This indicates the utility of urea derivatives in developing biosensors for health and environmental monitoring (Botewad et al., 2021).
Environmental and Health Safety of Urea Derivatives
Ray et al. (2020) presented a review on urease and nitrification inhibitors, discussing their safety and effectiveness in agricultural applications. This highlights environmental considerations in using urea derivatives, potentially applicable to the environmental impact assessment of the specified compound (Ray et al., 2020).
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a variety of pharmacological properties . They have been found to be effective against a range of conditions such as inflammation, psychosis, arrhythmia, anxiety, fungal infections, and cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives have been found to inhibit tyrosinase, an enzyme involved in the production of melanin .
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Based on the known effects of similar thiophene derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-6-3-4-7-14(13)21-18(23)19-10-9-17-20-15(12-22(17)2)16-8-5-11-24-16/h3-8,11-12H,9-10H2,1-2H3,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMQXSQOWUVEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=NC(=CN2C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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